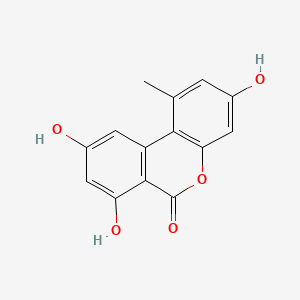

Alternariol

Description

This compound has been reported in Alternaria porri, Sonneratia alba, and other organisms with data available.

This compound is found in mushrooms. This compound occurs in mycelium of Alternaria tenuis responsible for alternaria cone disorder in hops and fruit spot on papaya (Carica papaya) and Passiflora species.this compound is a toxic metabolite of Alternaria fungi. It is an important contaminant in cereals and fruits. this compound belongs to the family of Isocoumarins and Derivatives. These are polycyclic compounds containing an isochromane which bears a ketone at the carbon C1.

structure

Structure

3D Structure

Properties

IUPAC Name |

3,7,9-trihydroxy-1-methylbenzo[c]chromen-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O5/c1-6-2-7(15)5-11-12(6)9-3-8(16)4-10(17)13(9)14(18)19-11/h2-5,15-17H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEBXXEKPIIDJHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1C3=C(C(=CC(=C3)O)O)C(=O)O2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80214305 | |

| Record name | Alternariol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80214305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Alternariol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030831 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

641-38-3 | |

| Record name | Alternariol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=641-38-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Alternariol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000641383 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alternariol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80214305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,7,9-Trihydroxy-1-methyl-6H-dibenzo(b,d)pyran-6-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALTERNARIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KN9L4260JW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Alternariol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030831 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

350 °C | |

| Record name | Alternariol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030831 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Alternariol Biosynthesis Pathway in Alternaria alternata: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alternaria alternata, a ubiquitous filamentous fungus, is a notable producer of a diverse array of secondary metabolites, including the mycotoxin alternariol (AOH). AOH and its derivatives, such as this compound monomethyl ether (AME), are common contaminants of food and feed, posing potential health risks to humans and animals due to their cytotoxic and mutagenic properties.[1][2] Understanding the genetic and molecular underpinnings of the AOH biosynthesis pathway is critical for developing strategies to mitigate contamination and for exploring the potential pharmacological applications of these polyketide-based compounds. This technical guide provides an in-depth overview of the AOH biosynthesis pathway, detailing the core enzymatic steps, the genetic architecture of the biosynthetic gene cluster, regulatory networks, and key experimental methodologies used in its characterization.

The Core Biosynthetic Pathway: From Precursors to Polyketide

The biosynthesis of this compound is a classic example of a fungal polyketide pathway. The core of this process is orchestrated by a multi-domain, iterative Type I polyketide synthase (PKS).[1][2]

The pathway initiates with acetyl-CoA as a starter unit and utilizes malonyl-CoA as an extender unit. The biosynthesis is proposed to proceed through a series of Claisen-type condensations to assemble a heptaketide precursor.[3][4] This process, catalyzed by the core enzyme PksI, involves multiple iterative cycles of condensation and chain elongation. A key feature of this specific pathway is the lack of reduction and/or elimination steps, simplifying the process to primarily condensation reactions.[3] The resulting polyketide chain undergoes cyclization and aromatization to form the final this compound (AOH) structure.[1]

The this compound (AOH) Biosynthetic Gene Cluster

In fungi, genes responsible for the biosynthesis of a specific secondary metabolite are typically organized into a contiguous genomic region known as a biosynthetic gene cluster (BGC). The AOH BGC in Alternaria alternata spans approximately 15 kb and contains the core PKS gene, genes for tailoring enzymes, and a pathway-specific transcription factor.[5][6]

Table 1: Genes and Functions in the AOH Biosynthesis Cluster

| Gene | Protein Product | Putative Function | Citation(s) |

| pksI (or pksJ) | Polyketide Synthase | Catalyzes the core synthesis of the polyketide backbone from acetyl-CoA and malonyl-CoA to produce this compound (AOH).[1][4][5] | [1][5][6][7] |

| omtI | O-methyltransferase | A tailoring enzyme that catalyzes the methylation of AOH at the 9-hydroxyl group to form this compound monomethyl ether (AME).[4][5][6] | [4][5][6][8] |

| moxI | FAD-dependent Monooxygenase | A tailoring enzyme involved in further modification of the AOH scaffold, potentially leading to hydroxylated derivatives.[5][6] | [5][6][9] |

| sdrI | Short-chain Dehydrogenase | A tailoring enzyme likely involved in reduction/oxidation steps for the biosynthesis of AOH derivatives.[5][6] | [5][6][9] |

| doxI | Putative Extradiol Dioxygenase | A tailoring enzyme whose precise role in the pathway leads to the formation of derivatives like altenusin (B1665734) and altenuene (B161505).[5][6] | [5][6][9] |

| aohR (or altR) | Gal4-like Transcription Factor | A pathway-specific positive regulator that controls the expression of other genes within the cluster, most notably pksI.[1][5][6] | [1][5][6][8] |

Enzymatic Tailoring and Product Diversification

While PksI alone is sufficient for the biosynthesis of AOH, the diversity of related metabolites produced by A. alternata is achieved through the action of tailoring enzymes encoded within the BGC.[5][6] Co-expression of PksI with these enzymes can result in a suite of different compounds.[5]

-

Methylation: The O-methyltransferase, OmtI, converts AOH to AME.[4][8]

-

Hydroxylation and Further Modifications: The monooxygenase (MoxI), dehydrogenase (SdrI), and dioxygenase (DoxI) are responsible for producing other derivatives, including 4-hydroxy-alternariol monomethyl ether (4-OH-AME), altenusin (ALN), and altenuene (ALT).[5][6] This enzymatic cascade demonstrates how a single core scaffold can be decorated to generate chemical diversity.

References

- 1. Identification of a Polyketide Synthase Required for this compound (AOH) and this compound-9-Methyl Ether (AME) Formation in Alternaria alternata - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The characteristics, occurrence, and toxicological effects of this compound: a mycotoxin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. This compound as virulence and colonization factor of Alternaria alternata during plant infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. iab.kit.edu [iab.kit.edu]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

In Vitro Toxicity of Alternariol: A Technical Guide to Core Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alternariol (AOH), a mycotoxin produced by Alternaria fungi, is a frequent contaminant of various foodstuffs, including grains, fruits, and vegetables.[1][2] In vitro studies have been instrumental in elucidating the toxicological profile of AOH, revealing its potent cytotoxic, genotoxic, and endocrine-disrupting properties. This technical guide provides an in-depth overview of the core mechanisms of this compound toxicity observed in vitro, with a focus on its impact on DNA integrity, cell cycle regulation, apoptosis, and oxidative stress. Detailed experimental protocols for key assays and a comprehensive summary of quantitative toxicological data are presented to support further research and risk assessment.

Core Mechanisms of this compound Toxicity

This compound exerts its toxic effects on mammalian cells through a multi-pronged attack on critical cellular processes. The primary mechanisms identified in vitro include direct DNA damage through topoisomerase inhibition, induction of oxidative stress leading to widespread macromolecular damage, disruption of the cell cycle, and activation of programmed cell death (apoptosis). AOH also exhibits weak estrogenic activity, suggesting a potential for endocrine disruption.[1][3][4]

Genotoxicity: A Topoisomerase Poison

A key mechanism underlying AOH's genotoxicity is its function as a topoisomerase I and II poison.[3][5][6][7] Topoisomerases are essential enzymes that resolve DNA topological problems during replication, transcription, and recombination. AOH stabilizes the transient covalent complexes formed between topoisomerases and DNA, which leads to the accumulation of single and double-strand breaks.[1][2][5] This DNA damage triggers a robust DNA Damage Response (DDR).

The DDR activation involves the phosphorylation of histone H2AX (γH2AX), a sensitive marker of DNA double-strand breaks, and the activation of checkpoint kinases Chk-1 and Chk-2.[2] These signaling cascades ultimately lead to the activation of the tumor suppressor protein p53, a central regulator of DNA repair, cell cycle arrest, and apoptosis.[1][2]

Cell Cycle Arrest: The G2/M Checkpoint

Exposure to this compound frequently results in a significant reduction in cell proliferation due to cell cycle arrest, most commonly at the G2/M phase.[2][8] This arrest is a direct consequence of the AOH-induced DNA damage and the subsequent activation of the p53 signaling pathway. Activated p53 increases the expression of p21, a cyclin-dependent kinase inhibitor that plays a crucial role in halting the cell cycle to allow for DNA repair.[2] AOH has also been shown to increase the expression of Cyclin B, another key regulator of the G2/M transition.[2] In some cell types, such as porcine endometrial cells, AOH can induce a G0/G1 phase arrest.[3]

Induction of Apoptosis: The Mitochondrial Pathway

When DNA damage is irreparable, AOH triggers programmed cell death, primarily through the intrinsic or mitochondrial pathway of apoptosis.[9][10] This process is also largely mediated by the activation of p53.[9] The apoptotic cascade initiated by AOH involves:

-

Loss of Mitochondrial Membrane Potential (ΔΨm): AOH causes a disruption of the mitochondrial inner membrane, leading to a decrease in ΔΨm.[9][11]

-

Generation of Reactive Oxygen Species (ROS): The mitochondrial dysfunction induced by AOH leads to an increased production of superoxide (B77818) anions (O₂⁻).[9]

-

Cytochrome c Release: The loss of mitochondrial integrity results in the release of cytochrome c from the mitochondria into the cytosol.

-

Caspase Activation: Cytosolic cytochrome c triggers the activation of caspase-9, an initiator caspase, which in turn activates the executioner caspase, caspase-3, leading to the cleavage of cellular substrates and the morphological changes characteristic of apoptosis.[9][12]

The pro-apoptotic protein Bax appears to play a role in AOH-induced mitochondrial alterations.[9]

Oxidative Stress

This compound is a potent inducer of reactive oxygen species (ROS) in various cell lines.[2][13] The generation of ROS is thought to be linked to the metabolic processing of AOH, which can produce reactive catechols and hydroquinones.[1] This overproduction of ROS leads to a state of oxidative stress, causing damage to cellular macromolecules, including lipids (lipid peroxidation), proteins, and DNA (oxidative DNA damage).[10] While ROS generation contributes to the overall toxicity of AOH, some studies suggest that it may not be the primary driver of cell cycle arrest, which appears to be more directly linked to topoisomerase inhibition.[2]

Estrogenic and Endocrine Disrupting Effects

This compound exhibits weak estrogenic activity, capable of binding to both estrogen receptor alpha (ERα) and beta (ERβ).[4][14] This interaction can lead to the activation of estrogen-responsive genes. The estrogenicity of AOH is significantly lower than that of 17β-estradiol.[14] In combination with other mycoestrogens like zearalenone, AOH can exhibit synergistic estrogenic effects.[4][15] This endocrine-disrupting potential is an important aspect of its toxicological profile.

Quantitative Toxicological Data

The following tables summarize the in vitro cytotoxic and genotoxic effects of this compound across various cell lines and assays.

Table 1: Cytotoxicity of this compound (IC50 Values)

| Cell Line | Assay | Exposure Time (h) | IC50 (µM) | Reference |

| IPEC-1 | MTT | 24 | 10.5 | [8] |

| HepG2 | SRB | Not Specified | 3.73 - 6.57 | [16] |

| NCI-H460 | SRB | Not Specified | 3.73 - 6.57 | [16] |

| SF-268 | SRB | Not Specified | 3.73 - 6.57 | [16] |

| A549 | Not Specified | Not Specified | 2.6 | [16] |

| HCT116 | Not Specified | Not Specified | 2.4 | [16] |

| HeLa | Not Specified | Not Specified | 3.1 | [16] |

| HepG2 | MTT | 24 | 11.68 ± 4.05 | [17] |

| Caco-2 | Flow Cytometry | 24 | 18.71 | [17] |

| HT-29 | Flow Cytometry | 24 | 18 | [17] |

| HCT116 | Flow Cytometry | 24 | 120 (for AME) | [18] |

| IPEC-1 | Not Specified | Not Specified | 43.2 | [19] |

Table 2: Genotoxic and Other In Vitro Effects of this compound

| Effect | Cell Line | Concentration | Observations | Reference |

| DNA Strand Breaks | HT29, A431 | Micromolar concentrations | Significant increase in DNA strand breaks. | |

| Cell Proliferation Inhibition | RAW 264.7 | 15-30 µM | Almost complete blockage of cell proliferation. | [2] |

| ROS Increase | RAW 264.7 | 30 µM | Significant increase within 30 minutes. | [2] |

| Necrosis | RAW 264.7 | 60 µM | Observed after 24 and 48 hours of exposure. | [2] |

| Cell Cycle Arrest | Caco-2 | 15, 30, 60 µM | Decrease in G1 phase, increase in S and G2/M phases. | [11] |

| Apoptosis/Necrosis | Caco-2 | 15, 30, 60 µM | Dose and time-dependent increase. | [11] |

| Loss of Δψm | Caco-2 | 15, 30, 60 µM | Dose and time-dependent loss of mitochondrial membrane potential. | [11] |

| Mutagenicity | V79, L5178Y tk+/- | 10 µM | Induced HPRT and TK mutations. |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the in vitro toxicity of this compound.

Topoisomerase II Inhibition Assay (Decatenation Assay)

Objective: To determine the inhibitory effect of this compound on the catalytic activity of topoisomerase II.

Principle: Topoisomerase IIα can decatenate kinetoplast DNA (kDNA), a network of interlocked DNA minicircles. The inhibition of this activity by AOH results in the failure to release these minicircles, which can be visualized by agarose (B213101) gel electrophoresis.

Protocol:

-

Prepare a reaction mixture containing topoisomerase IIα and supercoiled kDNA in a suitable buffer.

-

Add varying concentrations of this compound (or a vehicle control, e.g., DMSO) to the reaction mixtures. A known topoisomerase II inhibitor like etoposide (B1684455) should be used as a positive control.

-

Incubate the reaction mixtures at 37°C for 60 minutes.

-

Stop the reaction by adding a solution of proteinase K to digest the enzyme.

-

Load the samples onto a 1% agarose gel containing a DNA intercalating dye (e.g., ethidium (B1194527) bromide).

-

Perform electrophoresis to separate the catenated kDNA from the decatenated minicircles.

-

Visualize the DNA bands under UV light. A decrease in the amount of decatenated minicircles in the presence of AOH indicates inhibition of topoisomerase II activity.[8]

Genotoxicity Assessment (Comet Assay)

Objective: To detect DNA single and double-strand breaks in cells exposed to this compound.

Principle: The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage. Cells are embedded in agarose on a microscope slide, lysed to remove membranes and proteins, and then subjected to electrophoresis. Damaged DNA fragments migrate out of the nucleus, forming a "comet tail," the length and intensity of which are proportional to the amount of DNA damage.

Protocol:

-

Harvest cells after treatment with various concentrations of this compound for a specified duration (e.g., 1-2 hours).

-

Embed the cell suspension in low-melting-point agarose and layer it onto a microscope slide pre-coated with normal melting point agarose.

-

Immerse the slides in a cold lysis solution to lyse the cells and unfold the DNA.

-

For the detection of single-strand breaks and alkali-labile sites, perform alkaline unwinding by immersing the slides in an alkaline electrophoresis buffer.

-

Conduct electrophoresis under alkaline conditions.

-

Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium (B1200493) iodide).

-

Visualize and score the comets using a fluorescence microscope equipped with appropriate software. The extent of DNA damage is typically quantified by parameters such as tail length, tail intensity, and tail moment.[11][20]

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of this compound on cell cycle distribution.

Principle: This method relies on the stoichiometric binding of a fluorescent dye, such as propidium iodide (PI), to DNA. The fluorescence intensity of the stained cells is directly proportional to their DNA content. Flow cytometry can then distinguish between cells in the G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases of the cell cycle.

Protocol:

-

Culture cells and treat them with different concentrations of this compound for a defined period (e.g., 24 or 48 hours).

-

Harvest the cells and wash them with phosphate-buffered saline (PBS).

-

Fix the cells in cold 70% ethanol (B145695) to permeabilize the cell membrane.

-

Wash the fixed cells to remove the ethanol.

-

Treat the cells with RNase A to degrade RNA and prevent its staining by PI.

-

Stain the cells with a PI solution.

-

Analyze the stained cells using a flow cytometer. The data is typically displayed as a histogram of cell count versus fluorescence intensity, from which the percentage of cells in each phase of the cell cycle can be calculated.[19][21][22][23]

Apoptosis Assay (Annexin V/PI Staining)

Objective: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells after treatment with this compound.

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, conjugated to a fluorochrome (e.g., FITC), is used to label these cells. Propidium iodide (PI) is a membrane-impermeable DNA dye that can only enter cells with compromised membrane integrity, characteristic of late apoptotic and necrotic cells.

Protocol:

-

Treat cells with this compound for the desired time.

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry. The results will allow for the quantification of four cell populations:

Visualization of Core Mechanisms

The following diagrams illustrate the key signaling pathways and experimental workflows involved in this compound's in vitro toxicity.

Caption: Overview of this compound (AOH) toxicity mechanisms.

Caption: AOH-induced DNA damage response pathway.

Caption: Mitochondrial pathway of AOH-induced apoptosis.

Caption: Workflow for Annexin V/PI apoptosis assay.

Conclusion

The in vitro toxicity of this compound is characterized by a complex interplay of genotoxicity, cell cycle disruption, apoptosis induction, and oxidative stress. Its ability to act as a topoisomerase poison is a central tenet of its DNA-damaging capabilities, which triggers a cascade of cellular responses culminating in either cell cycle arrest to facilitate DNA repair or apoptosis to eliminate severely damaged cells. The generation of reactive oxygen species further exacerbates cellular damage. The weak estrogenic activity of AOH adds another layer to its toxicological profile, highlighting its potential as an endocrine disruptor. This technical guide provides a comprehensive overview of these mechanisms, supported by quantitative data and detailed experimental protocols, to serve as a valuable resource for the scientific community engaged in mycotoxin research and the development of strategies to mitigate the risks associated with food contamination. Further in vivo studies are warranted to fully understand the toxicological relevance of these in vitro findings to human health.

References

- 1. researchgate.net [researchgate.net]

- 2. Mechanisms involved in this compound-induced cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. An updated overview of anticancer effects of this compound and its derivatives: underlying molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cell growth inhibition, G2M cell cycle arrest, and apoptosis induced by the novel compound Alternol in human gastric carcinoma cell line MGC803 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound ameliorates lung carcinoma via reprogramming cytokine signaling associated with PI3K/Akt cascade in vitro and in vivo (2022) | Qiu-Cen Li | 1 Citations [scispace.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound acts as a topoisomerase poison, preferentially affecting the IIalpha isoform - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. brill.com [brill.com]

- 9. scribd.com [scribd.com]

- 10. researchgate.net [researchgate.net]

- 11. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]

- 12. Discovery of the Alternaria mycotoxins alterperylenol and altertoxin I as novel immunosuppressive and antiestrogenic compounds in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Research Collection | ETH Library [research-collection.ethz.ch]

- 14. researchgate.net [researchgate.net]

- 15. kumc.edu [kumc.edu]

- 16. A Tool Derived from the Vicia faba Micronucleus Assay, to Assess Genotoxicity, Cytotoxicity or Biostimulation of Novel Compounds Used in Agriculture [mdpi.com]

- 17. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. m.youtube.com [m.youtube.com]

- 22. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]

- 23. wp.uthscsa.edu [wp.uthscsa.edu]

- 24. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 25. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 26. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

Alternariol (AOH): An In-depth Technical Guide on Genotoxicity and DNA Damage Pathways

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive technical overview of the genotoxic mechanisms of the mycotoxin Alternariol (AOH), detailing the induced DNA damage and the subsequent cellular response pathways. It includes quantitative data summaries, detailed experimental protocols, and visual diagrams of key molecular and experimental processes.

Executive Summary

This compound (AOH) is a mycotoxin produced by fungi of the Alternaria genus, commonly found as a contaminant in grains, fruits, and vegetables.[1][2] In vitro studies have extensively demonstrated its genotoxic and mutagenic properties, raising concerns about its potential risk to human health.[2][3][4] The primary mechanisms underlying AOH's genotoxicity involve the generation of reactive oxygen species (ROS) and the poisoning of DNA topoisomerases, particularly topoisomerase IIα.[1][5][6] These actions lead to the formation of DNA single-strand breaks (SSBs) and double-strand breaks (DSBs).[1][6]

The cellular response to AOH-induced DNA damage involves the activation of complex signaling cascades. Key DNA damage response (DDR) proteins, including ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia-Telangiectasia and Rad3-related), are activated, leading to the phosphorylation of histone H2AX (γH2AX) and checkpoint kinases Chk1 and Chk2.[7][8] This cascade culminates in the activation of the p53 tumor suppressor protein, which in turn upregulates the expression of downstream effectors like p21, leading to cell cycle arrest, predominantly in the G2/M phase.[7][9][10] This guide synthesizes the current understanding of these pathways, presenting key quantitative data and methodologies to aid in further research and risk assessment.

Core Mechanisms of this compound Genotoxicity

AOH exerts its genotoxic effects through a dual mechanism of action: inhibition of DNA topoisomerases and induction of oxidative stress.

Topoisomerase Poisoning

AOH is characterized as a topoisomerase poison, interfering with the function of both topoisomerase I and II.[5][11] It stabilizes the transient covalent complex formed between the topoisomerase enzyme and DNA during replication and transcription.[5][6] This inhibition of the re-ligation step of the enzyme's catalytic cycle results in the persistence of DNA strand breaks.[6]

-

Topoisomerase II: AOH shows a preferential targeting of the topoisomerase IIα isoform.[5][9] By stabilizing the topoisomerase II-DNA cleavage complex, it directly generates highly cytotoxic DNA double-strand breaks (DSBs).[1][12] The poisoning of topoisomerase II is considered a primary contributor to the DNA-damaging properties of AOH, with strand breakage occurring within the same micromolar concentration range as enzyme inhibition.[5][13]

-

Topoisomerase I: AOH also potently inhibits the DNA relaxation activity of topoisomerase I, leading to the accumulation of single-strand breaks (SSBs).[5][11]

Induction of Oxidative Stress

AOH treatment has been shown to significantly increase the intracellular levels of reactive oxygen species (ROS) in various cell lines.[1][7] This occurs rapidly, with significant ROS increases observed within 30 minutes of exposure.[7] The generation of ROS can lead to oxidative DNA damage, forming lesions such as 8-oxo-2'-deoxyguanosine (8-oxodG) and inducing DNA base oxidations and alkali-labile sites.[7][14] The metabolic processing of AOH by CYP450 enzymes can produce catechols and hydroquinones, which are capable of redox cycling and further contributing to ROS generation.[2]

DNA Damage Response and Signaling Pathways

The DNA strand breaks and oxidative lesions induced by AOH trigger a robust DNA Damage Response (DDR). This response is a coordinated signaling network that detects the damage, signals its presence, and promotes cell cycle arrest and DNA repair.

Activation of DDR Kinases and Mediators

Upon induction of DSBs by AOH, the cell activates the PI3K-like kinase family, primarily the ATM kinase.[7][8]

-

H2AX Phosphorylation: ATM phosphorylates the histone variant H2AX at serine 139, creating γH2AX.[6][7] This serves as an early and sensitive marker of DSBs and acts as a scaffold to recruit other DDR factors to the damage site.[6]

-

Checkpoint Kinase Activation: ATM and ATR phosphorylate and activate the checkpoint kinases Chk2 and Chk1, respectively.[7][8] These kinases are crucial for transducing the damage signal to downstream effectors that control cell cycle progression.

p53-Mediated Cell Cycle Arrest

The tumor suppressor protein p53 is a central player in the response to AOH-induced genotoxicity.[7][10]

-

p53 Activation: Activated Chk1/Chk2 kinases phosphorylate and stabilize p53.[7][8]

-

Transcriptional Regulation: Activated p53 functions as a transcription factor, increasing the expression of several key target genes, including:

-

p21 (CDKN1A): A cyclin-dependent kinase inhibitor that enforces cell cycle arrest, primarily at the G2/M transition, by inhibiting Cyclin B-Cdk1 complexes.[7][9]

-

MDM2: As part of a negative feedback loop to control the p53 response.[7]

-

Sestrin 2: An antioxidant protein that can help mitigate ROS levels.[7]

-

-

G2/M Arrest: The culmination of this pathway is a marked reduction in cell proliferation due to cell cycle arrest, most commonly observed in the G2/M phase.[1][9][15] This arrest provides time for the cell to repair the damaged DNA before proceeding to mitosis. In some cases, AOH also interferes with cytokinesis, leading to the formation of abnormally shaped nuclei, polyploidy, and micronuclei.[15]

The following diagram illustrates the primary signaling cascade initiated by AOH.

Caption: AOH-Induced DNA Damage and Response Pathway.

Quantitative Data on this compound Genotoxicity

The following tables summarize quantitative data from various in vitro studies investigating the genotoxic and cytotoxic effects of AOH.

Table 1: AOH-Induced DNA Damage

| Assay Type | Cell Line | AOH Concentration | Result | Reference |

|---|---|---|---|---|

| Comet Assay | HT29 (Human colon) | ≥ 1 µM | Significant increase in DNA strand breaks | [5][16] |

| Comet Assay | A431 (Human carcinoma) | ≥ 1 µM | Significant increase in DNA strand breaks | [5] |

| Comet Assay | RAW 264.7 (Murine macrophage) | 15-30 µM | Detection of DNA strand breaks and base oxidation | [7] |

| γH2AX Assay | HepG2 (Human liver) | ≥ 10 µM | Significant increase in γH2AX formation (DSBs) | [6] |

| γH2AX Assay | RAW 264.7 (Murine macrophage) | 15-30 µM | Phosphorylation of histone H2AX | [8] |

| Micronucleus Test | RAW 264.7 (Murine macrophage) | 24h exposure | Formation of micronuclei |[15] |

Table 2: AOH-Induced Cytotoxicity and Cellular Effects

| Effect | Cell Line | AOH Concentration | Result | Reference |

|---|---|---|---|---|

| Cytotoxicity (IC50) | IPEC-1 (Swine intestinal) | 10.5 µM (for AME, a related toxin) | Dose-related effect on cell viability | [9] |

| Proliferation Block | RAW 264.7 (Murine macrophage) | 15-30 µM | Almost complete blockage of cell proliferation | [7] |

| Cell Cycle Arrest | RAW 264.7 (Murine macrophage) | 24h exposure | Accumulation of cells in G2/M phase | [15] |

| Apoptosis | IPEC-1 (Swine intestinal) | 2.5 µM - 5 µM (for AME) | Dose-dependent increase in apoptotic cells | [9] |

| Apoptosis | HCT116 (Human colon) | 25-200 µM | Activation of mitochondria-dependent apoptosis |[8] |

Detailed Experimental Protocols

This section provides methodologies for key assays used to evaluate AOH genotoxicity.

Comet Assay (Single Cell Gel Electrophoresis)

This assay measures DNA strand breaks in individual cells.

Principle: Cells are embedded in agarose (B213101) on a microscope slide, lysed to remove membranes and proteins, and subjected to electrophoresis. Fragmented DNA (containing breaks) migrates away from the nucleus, forming a "comet tail." The intensity of the tail relative to the head is proportional to the amount of DNA damage.

Protocol (Alkaline Version):

-

Cell Preparation: Treat cells with various concentrations of AOH for a defined period (e.g., 1-2 hours).[11][17] Harvest cells via trypsinization, wash with PBS, and resuspend in ice-cold PBS at ~1x10⁵ cells/mL.[18]

-

Slide Preparation: Prepare 1% normal melting point agarose in PBS and coat microscope slides; allow to dry. Melt 1% low melting point agarose (LMA) in PBS and maintain at 37°C.[19]

-

Embedding: Mix ~30 µL of cell suspension with ~250 µL of LMA. Immediately pipette 50-70 µL of this mixture onto a pre-coated slide and cover with a coverslip.[18][19] Allow the agarose to solidify at 4°C for at least 10 minutes.

-

Lysis: Gently remove the coverslip and immerse the slides in a cold (4°C) lysis solution (e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added fresh) for at least 1 hour.[19][20]

-

Alkaline Unwinding: Immerse slides in a freshly prepared alkaline electrophoresis buffer (e.g., 300 mM NaOH, 1 mM EDTA, pH > 13) for 20-40 minutes at 4°C to allow DNA to unwind.[18][20]

-

Electrophoresis: Perform electrophoresis in the same alkaline buffer at ~25 V and ~300 mA for 20-30 minutes at 4°C.[19][20]

-

Neutralization and Staining: Gently wash the slides three times with a neutralization buffer (e.g., 0.4 M Tris, pH 7.5) for 5 minutes each.[19] Stain the DNA with an intercalating dye (e.g., DAPI, SYBR Green, or ethidium (B1194527) bromide).

-

Analysis: Visualize slides using a fluorescence microscope. Quantify DNA damage using image analysis software to measure parameters such as % tail DNA or tail moment.

Caption: Experimental Workflow for the Comet Assay.

In Vitro Micronucleus Test

This assay detects chromosome breakage (clastogenicity) or chromosome loss (aneugenicity).

Principle: Micronuclei are small, extra-nuclear bodies that form during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase. An increase in the frequency of micronucleated cells indicates genotoxic exposure.

Protocol (Cytokinesis-Block Method):

-

Cell Culture: Seed a suitable mammalian cell line (e.g., L5178Y, CHO, HepG2) at an appropriate density.[21]

-

Treatment: Expose cells to a range of AOH concentrations for a period of 3-6 hours (with metabolic activation, S9) or for 1.5-2.0 normal cell cycles (without S9).[21]

-

Cytokinesis Block: After the initial exposure, wash the cells and add fresh medium containing Cytochalasin-B. This agent inhibits actin polymerization, thereby blocking cytokinesis and allowing cells that have undergone nuclear division to be identified by their binucleated appearance.[22]

-

Harvesting: Culture the cells for an additional 1.5-2.0 cell cycles to allow damaged cells to complete mitosis and form micronuclei in binucleated cells.

-

Staining: Harvest the cells, treat with a hypotonic solution, and fix.[21] Drop the cell suspension onto clean microscope slides. Stain with a DNA-specific stain like Giemsa or DAPI.[21][22]

-

Scoring: Using a microscope, score at least 2000 binucleated cells per concentration for the presence of one or more micronuclei.[21] A statistically significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.

Caption: Workflow for the Micronucleus Test.

γH2AX In-Cell Western Assay

This is a quantitative immunoassay for detecting DNA double-strand breaks in a multi-well plate format.

Protocol:

-

Cell Plating: Seed cells (e.g., HepG2) in 96-well plates and allow them to attach overnight.[6]

-

Treatment: Treat cells with AOH for the desired time (e.g., 4 hours). Include appropriate positive (e.g., doxorubicin) and solvent controls.[6]

-

Fixation and Permeabilization: Fix the cells by adding ice-cold methanol (B129727) directly to the wells for 20 minutes at 4°C.[6] Wash the cells multiple times with a wash buffer (e.g., PBS + 0.1% Tween 20).

-

Blocking: Block non-specific antibody binding by incubating the cells with a blocking buffer (e.g., 1% BSA in PBS-T) for 1 hour at room temperature.[6]

-

Primary Antibody: Incubate cells overnight at 4°C with a primary antibody specific for phosphorylated H2AX (anti-phospho-Histone H2A.X Ser139).[6]

-

Secondary Antibody: Wash the cells and incubate with an infrared dye-conjugated secondary antibody (e.g., IRDye 800CW) for 1 hour at room temperature in the dark. A second antibody for a housekeeping protein (e.g., vinculin) with a different dye can be used for normalization.

-

Detection: After final washes, scan the plate using an infrared imaging system. The fluorescence intensity is proportional to the amount of γH2AX, and thus to the level of DSBs.[6]

Conclusion and Future Directions

This compound is a potent genotoxic agent that induces DNA damage primarily through topoisomerase II poisoning and the generation of reactive oxygen species.[1][5] The cellular response to this damage is orchestrated by the canonical ATM/Chk2/p53 signaling pathway, culminating in G2/M cell cycle arrest to allow for DNA repair.[7][8] The consistent observation of DNA strand breaks, γH2AX formation, and micronuclei induction across multiple cell lines at micromolar concentrations underscores the potential health risk associated with dietary exposure to this mycotoxin.[5][6][15]

For professionals in research and drug development, understanding these mechanisms is crucial. The pathways activated by AOH are central to cancer biology and chemotherapy. AOH itself can serve as a tool compound for studying DNA damage responses. Furthermore, its ability to induce DSBs and cell cycle arrest suggests that its structural motifs could be explored for developing novel topoisomerase-poisoning anticancer agents. Future in vivo studies are necessary to fully elucidate the toxicokinetic properties and systemic genotoxicity of AOH to perform a comprehensive risk assessment for human health.[4][23]

References

- 1. Mechanisms of Action and Toxicity of the Mycotoxin this compound: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The characteristics, occurrence, and toxicological effects of this compound: a mycotoxin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. General toxicity and genotoxicity of this compound: a novel 28-day multi-endpoint assessment in male Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound acts as a topoisomerase poison, preferentially affecting the IIalpha isoform - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Mechanisms involved in this compound-induced cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. An updated overview of anticancer effects of this compound and its derivatives: underlying molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. DNA damage and repair kinetics of the Alternaria mycotoxins this compound, altertoxin II and stemphyltoxin III in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. merckmillipore.com [merckmillipore.com]

- 14. Oxidatively induced DNA damage: mechanisms, repair and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. This compound induces abnormal nuclear morphology and cell cycle arrest in murine RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. brill.com [brill.com]

- 18. creative-diagnostics.com [creative-diagnostics.com]

- 19. neb.com [neb.com]

- 20. mcgillradiobiology.ca [mcgillradiobiology.ca]

- 21. benchchem.com [benchchem.com]

- 22. Micronucleus test - Wikipedia [en.wikipedia.org]

- 23. efsa.onlinelibrary.wiley.com [efsa.onlinelibrary.wiley.com]

Estrogenic Activity and Receptor Binding Affinity of Alternariol: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Content: This technical guide provides a comprehensive overview of the estrogenic activity of the mycotoxin alternariol (AOH), focusing on its interaction with estrogen receptors (ERs). It includes quantitative data, detailed experimental protocols for assessing its activity, and visualizations of key pathways and concepts to facilitate understanding and further research.

Quantitative Data Summary

This compound (AOH) is a mycotoxin produced by Alternaria fungi that exhibits estrogenic activity by interacting with estrogen receptors. The following tables summarize the key quantitative metrics reported in the literature for its biological activity and receptor binding.

Table 1: Estrogenic Activity of this compound (AOH)

| Assay Type | Cell Line/System | Endpoint | EC50 Value | Reference |

| Alkaline Phosphatase (AlP) Induction | Ishikawa (Human Endometrial) | Enzyme Activity | 995 nM | [1] |

| Cell-Free Competitive Binding Assay | Isolated Human ERs | Receptor Activation | 3.1 µM (± 2.9 µM) | [2][3] |

| Androgen Receptor (AR) Modulation | - | AR Signaling | 269.4 µM | [3] |

EC50 (Half-maximal effective concentration) is the concentration of a substance that induces a response halfway between the baseline and maximum.

Table 2: Estrogen Receptor (ER) Binding Affinity of this compound (AOH)

| Receptor | Binding Affinity Characteristic | Method | Reference |

| ERα and ERβ | AOH displaces 17β-estradiol (E2) from both receptors. | Competitive Binding Assay | [2] |

| ERβ vs. ERα | Binds to ERβ with approximately 10-fold higher affinity than ERα. | Not Specified | |

| ERβ vs. ERα | Possesses a higher binding affinity for ERβ over ERα. | Not Specified | [3][4] |

Signaling Pathways and Logical Relationships

The estrogenic effect of this compound is primarily mediated through the classical estrogen receptor signaling pathway. AOH, acting as an estrogen mimic, binds to intracellular estrogen receptors, leading to the transcription of estrogen-responsive genes.

This compound demonstrates a clear binding preference for Estrogen Receptor Beta (ERβ) over Estrogen Receptor Alpha (ERα), although its affinity for both is lower than that of the endogenous ligand, 17β-estradiol (E2).

Experimental Protocols

The assessment of this compound's estrogenic activity relies on a variety of established in vitro bioassays. These assays measure different endpoints, from direct receptor binding to downstream cellular responses.

Alkaline Phosphatase (AlP) Induction Assay

This assay quantifies the activity of alkaline phosphatase, an enzyme whose gene expression is upregulated by the activation of estrogen receptors in certain cell lines. The human endometrial adenocarcinoma cell line, Ishikawa, is commonly used as it constitutively expresses both ERα and ERβ.[5][6]

-

Cell Culture and Seeding:

-

Culture Ishikawa cells in a suitable medium (e.g., DMEM/F-12 without phenol (B47542) red) supplemented with charcoal/dextran-treated fetal bovine serum (CD-FBS) to minimize background estrogenic activity.[7][5]

-

Seed approximately 10,000 cells per well into 96-well plates.[7]

-

Allow cells to attach and grow for 48 hours in a humidified incubator (37°C, 5% CO₂).[7]

-

-

Treatment:

-

Measurement:

-

After incubation, wash the cells with phosphate-buffered saline (PBS).

-

Lyse the cells using a lysis buffer (e.g., containing Triton X-100).[1]

-

Add a substrate solution, such as 4-nitrophenylphosphate (pNPP).[1]

-

Measure the absorbance at a specific wavelength (e.g., 405 nm) using a plate reader. The absorbance is proportional to the AlP enzyme activity.

-

-

Data Analysis:

Luciferase Reporter Gene Assay

This assay uses a cell line that has been genetically modified to contain a reporter gene (e.g., firefly luciferase) under the control of an Estrogen Response Element (ERE). Activation of the ER by a ligand like AOH drives the expression of luciferase, which can be quantified by measuring light output.[8][9][10]

-

Cell Lines: Commonly used cell lines include T47D or MCF-7 human breast cancer cells stably transfected with an ERE-luciferase reporter construct (e.g., T47D-KBluc or VM7Luc4E2).[9][11]

-

Protocol:

-

Seed the reporter cells into an opaque 96-well or 384-well plate.[8]

-

After cell attachment, treat with various concentrations of AOH, a positive control (E2), and a vehicle control.

-

Incubate for 18-24 hours to allow for gene expression.

-

Add a luciferase detection reagent containing the substrate (luciferin).[10]

-

Measure the resulting luminescence using a luminometer.

-

-

Data Analysis: The intensity of the light signal is directly proportional to the level of ER activation. Data is used to generate a dose-response curve and determine the EC50.

Competitive Ligand Binding Assay

This cell-free assay directly measures the ability of a test compound to compete with a radiolabeled estrogen (e.g., [³H]-estradiol) for binding to isolated estrogen receptors (ERα or ERβ).

-

Principle: The assay measures the displacement of a high-affinity radiolabeled ligand from the receptor by the test compound (AOH). The amount of radioactivity bound to the receptor is inversely proportional to the binding affinity of the test compound.[12]

-

Protocol Outline:

-

Incubate a fixed amount of isolated human ERα or ERβ with a constant concentration of [³H]-estradiol.

-

Add increasing concentrations of unlabeled AOH to the mixture.

-

Allow the reaction to reach equilibrium.

-

Separate the receptor-bound from the free radioligand (e.g., using dextran-coated charcoal or filtration).

-

Quantify the receptor-bound radioactivity using liquid scintillation counting.

-

-

Data Analysis: The results are plotted as the percentage of bound radioligand versus the concentration of AOH. This allows for the calculation of an IC50 value (the concentration of AOH that displaces 50% of the radiolabeled ligand), which is indicative of its binding affinity.

References

- 1. Synergistic estrogenic effects of Fusarium and Alternaria mycotoxins in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Estrogen Receptor β Participates in this compound-Induced Oxidative Stress in Normal Prostate Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of the Alternaria mycotoxins alterperylenol and altertoxin I as novel immunosuppressive and antiestrogenic compounds in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular determinants of the stereoselectivity of agonist activity of estrogen receptors (ER) alpha and beta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. air.unipr.it [air.unipr.it]

- 8. Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. indigobiosciences.com [indigobiosciences.com]

- 11. Estrogenic, androgenic, and genotoxic activities of zearalenone and deoxynivalenol in in vitro bioassays including exogenous metabolic activation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

Alternariol as a Cholinesterase Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alternariol (AOH) is a mycotoxin produced by fungi of the Alternaria genus, commonly found as contaminants in various food sources.[1] Beyond its toxicological significance, this compound has been identified as a cholinesterase inhibitor.[1] Cholinesterases, primarily acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are crucial enzymes in the nervous system responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132). Inhibition of these enzymes leads to an accumulation of acetylcholine at the synaptic cleft, a mechanism exploited in the treatment of neurodegenerative diseases such as Alzheimer's disease. This technical guide provides an in-depth overview of the current understanding of this compound as a cholinesterase inhibitor, focusing on its mechanism of action, experimental evaluation, and potential for further research.

Core Mechanism of Cholinesterase Inhibition

The fundamental mechanism of cholinesterase inhibition involves the binding of an inhibitor to the active site of the enzyme, thereby preventing the substrate, acetylcholine, from accessing it. This leads to a decrease in the rate of acetylcholine hydrolysis and a subsequent increase in its concentration in the synaptic cleft.

While this compound is reported to be a cholinesterase inhibitor, specific kinetic data from peer-reviewed literature is currently limited. The following sections will detail the established principles of cholinesterase inhibition and provide a framework for the experimental investigation of this compound's inhibitory properties.

Quantitative Data on Cholinesterase Inhibition by this compound

A thorough review of the scientific literature reveals a notable absence of specific quantitative data, such as IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values, for the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) by purified this compound. While some studies have investigated the cholinesterase inhibitory activity of extracts from Alternaria species, these extracts contain a mixture of compounds, and the specific contribution of this compound to the observed activity has not been delineated.

For the purpose of providing a structured framework for future research, the following tables are presented as templates for the clear and comparative presentation of quantitative data that would be generated from such studies.

Table 1: Acetylcholinesterase (AChE) Inhibition by this compound

| Compound | Enzyme Source | IC50 (µM) | Ki (µM) | Type of Inhibition | Reference |

| This compound | Electrophorus electricus | Data not available | Data not available | Data not available | |

| This compound | Human recombinant | Data not available | Data not available | Data not available | |

| Positive Control (e.g., Donepezil) | Electrophorus electricus | Value | Value | Mixed | [Relevant Study] |

Table 2: Butyrylcholinesterase (BChE) Inhibition by this compound

| Compound | Enzyme Source | IC50 (µM) | Ki (µM) | Type of Inhibition | Reference |

| This compound | Equine serum | Data not available | Data not available | Data not available | |

| This compound | Human recombinant | Data not available | Data not available | Data not available | |

| Positive Control (e.g., Rivastigmine) | Equine serum | Value | Value | Pseudo-irreversible | [Relevant Study] |

Experimental Protocols

The following is a detailed methodology for a key experiment to determine the cholinesterase inhibitory activity of this compound, based on the widely used Ellman's method.

Protocol: Determination of Cholinesterase Inhibition using Ellman's Method

1. Principle: This colorimetric assay measures the activity of cholinesterase by quantifying the rate of production of thiocholine (B1204863) from the hydrolysis of the substrate acetylthiocholine (B1193921) (for AChE) or butyrylthiocholine (B1199683) (for BChE). The resulting thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified spectrophotometrically at 412 nm. The presence of an inhibitor will reduce the rate of this color change.

2. Materials:

-

Acetylcholinesterase (AChE) from Electrophorus electricus or human recombinant

-

Butyrylcholinesterase (BChE) from equine serum or human recombinant

-

This compound (dissolved in an appropriate solvent, e.g., DMSO)

-

Acetylthiocholine iodide (ATCI) - Substrate for AChE

-

Butyrylthiocholine iodide (BTCI) - Substrate for BChE

-

5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Phosphate (B84403) buffer (e.g., 0.1 M, pH 8.0)

-

Positive control inhibitor (e.g., Donepezil for AChE, Rivastigmine for BChE)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 412 nm

3. Procedure:

-

Reagent Preparation:

-

Prepare stock solutions of AChE/BChE, ATCI/BTCI, DTNB, this compound, and the positive control inhibitor in phosphate buffer. The final concentration of the organic solvent (e.g., DMSO) in the reaction mixture should be kept low (typically ≤ 1%) to avoid enzyme inactivation.

-

-

Assay Setup (in a 96-well plate):

-

Blank: Phosphate buffer and DTNB.

-

Control (No Inhibitor): Phosphate buffer, DTNB, and cholinesterase enzyme.

-

Test Sample: Phosphate buffer, DTNB, cholinesterase enzyme, and various concentrations of this compound.

-

Positive Control: Phosphate buffer, DTNB, cholinesterase enzyme, and various concentrations of the positive control inhibitor.

-

-

Incubation:

-

Add the buffer, DTNB, and enzyme to the respective wells.

-

Add the test compound (this compound) or positive control to the appropriate wells.

-

Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

-

-

Reaction Initiation and Measurement:

-

Initiate the enzymatic reaction by adding the substrate (ATCI or BTCI) to all wells.

-

Immediately measure the change in absorbance at 412 nm over time (kinetic measurement) or after a fixed time point (endpoint measurement) using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each well.

-

Determine the percentage of inhibition for each concentration of this compound using the formula: % Inhibition = [(Rate of Control - Rate of Sample) / Rate of Control] * 100

-

Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

-

To determine the type of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed), conduct kinetic studies by measuring the reaction rates at various substrate and inhibitor concentrations and analyzing the data using Lineweaver-Burk or Dixon plots.

-

Signaling Pathways and Molecular Interactions

The direct signaling pathway for cholinesterase inhibition by any compound, including the hypothesized action of this compound, is the interruption of the catalytic hydrolysis of acetylcholine. This leads to the potentiation of cholinergic signaling at both nicotinic and muscarinic receptors.

Hypothesized Molecular Interaction of this compound with Acetylcholinesterase

The active site of AChE is located at the bottom of a deep and narrow gorge, which is lined with aromatic amino acid residues. Key regions within the active site include:

-

Catalytic Anionic Site (CAS): Contains the catalytic triad (B1167595) (Ser203, His447, Glu334 in human AChE) responsible for acetylcholine hydrolysis, and a tryptophan residue (Trp86) that interacts with the quaternary ammonium (B1175870) group of acetylcholine.

-

Peripheral Anionic Site (PAS): Located at the entrance of the gorge, it is involved in substrate trafficking and allosteric modulation of the enzyme.

This compound, with its planar dibenzo-α-pyrone structure and hydroxyl groups, could potentially interact with the active site gorge through a combination of:

-

π-π stacking interactions: The aromatic rings of this compound could stack with the aromatic side chains of residues like Trp86 and Tyr337 in the CAS.

-

Hydrogen bonding: The hydroxyl groups of this compound could form hydrogen bonds with amino acid residues in the active site, such as those in the catalytic triad or other nearby residues.

A molecular docking simulation would be necessary to predict the precise binding orientation and interaction energies.

Caption: General signaling pathway of acetylcholine at a synapse and the point of inhibition by this compound.

Experimental Workflow for Investigating this compound's Cholinesterase Inhibitory Activity

The following diagram outlines a logical workflow for a comprehensive investigation of this compound as a cholinesterase inhibitor.

Caption: A logical workflow for the comprehensive investigation of this compound as a cholinesterase inhibitor.

Conclusion and Future Directions

While this compound has been identified as a cholinesterase inhibitor, there is a significant lack of detailed, quantitative data in the public domain to fully characterize its inhibitory profile. The experimental protocols and theoretical frameworks provided in this guide offer a roadmap for researchers to systematically investigate the interaction of this compound with both acetylcholinesterase and butyrylcholinesterase.

Future research should focus on:

-

Determining the IC50 and Ki values of purified this compound against both AChE and BChE from various species, including human recombinant enzymes.

-

Elucidating the precise mechanism of inhibition through detailed enzyme kinetic studies.

-

Performing molecular docking and dynamics simulations to visualize the binding of this compound to the active sites of cholinesterases and to identify key interacting amino acid residues.

-

Conducting structure-activity relationship (SAR) studies with this compound derivatives to identify the key chemical moieties responsible for its inhibitory activity.

A comprehensive understanding of this compound's cholinesterase inhibitory properties will not only contribute to a more complete toxicological profile of this mycotoxin but may also provide a scaffold for the development of novel therapeutic agents for neurodegenerative diseases.

References

Alternariol's Role in Plant Pathogenesis and Virulence: A Technical Guide

Executive Summary

Alternariol (AOH) is a polyketide-derived mycotoxin produced by various species of the fungal genus Alternaria, a ubiquitous and potent group of plant pathogens. Classified as a non-host-specific toxin (NHST), AOH is not required for initial infection but plays a critical role as a virulence and colonization factor, significantly contributing to the development and severity of plant diseases such as black spot and leaf blight on a wide range of economically important crops.[1][2] Its phytotoxic activity stems from a multi-pronged cellular assault, primarily involving the induction of oxidative stress, interference with DNA replication, and the initiation of programmed cell death pathways. This guide provides an in-depth examination of the molecular mechanisms underpinning AOH's function in plant pathogenesis, details relevant experimental protocols, and presents key quantitative data and signaling pathways.

Role of this compound in Plant Disease

This compound is a key secondary metabolite that enhances the ability of Alternaria species to cause disease.[1] While not a primary determinant of host specificity, its presence is strongly correlated with increased disease symptoms and successful colonization of host tissues.[3]

-

Virulence and Colonization Factor: Genetic studies have provided definitive proof of AOH's role in virulence. Alternaria alternata strains with a deleted polyketide synthase gene (pksI), which is essential for AOH biosynthesis, exhibit significantly reduced virulence on host plants like tomato, citrus, and apple.[3][4][5] This demonstrates that AOH and its derivatives are crucial for the fungus to effectively colonize and damage the host plant.

-

Phytotoxic Effects: As a phytotoxin, AOH contributes directly to disease symptoms. Its application to plant tissues induces chlorosis (yellowing) and necrosis (tissue death), which are characteristic symptoms of many Alternaria-incited diseases.[6][7] These symptoms weaken the plant, allowing for further proliferation of the pathogen.[8]

Molecular Mechanisms of Action

AOH exerts its phytotoxic effects by disrupting fundamental cellular processes. Its primary targets include the nucleus and mitochondria, leading to a cascade of events that culminates in cell death.[7][9]

-

Induction of Reactive Oxygen Species (ROS): AOH treatment rapidly triggers the production of ROS within plant cells.[10][11] This oxidative burst disrupts cellular redox homeostasis, leading to lipid peroxidation, protein oxidation, and damage to nucleic acids, ultimately compromising cell membrane integrity and function.[10][12]

-

DNA Damage and Cell Cycle Arrest: AOH is a known topoisomerase poison, interfering with the function of DNA topoisomerase enzymes that are critical for managing DNA topology during replication and transcription.[13][14] This interference leads to the formation of both single and double-strand DNA breaks, activating DNA damage response pathways.[13][15] Consequently, the cell cycle is arrested, often at the G2/M phase, to prevent the proliferation of cells with damaged DNA.[14][15]

-

Mitochondrial Dysfunction and Apoptosis: The toxin induces a mitochondria-dependent apoptotic pathway.[16] This is characterized by the loss of the mitochondrial transmembrane potential (ΔΨm), opening of the mitochondrial permeability transition pore, and the subsequent activation of caspases, which are key executioner enzymes in programmed cell death.[16] This targeted destruction of mitochondria cripples the cell's energy production and commits it to a self-destruct sequence.

Quantitative Data on this compound Phytotoxicity

Quantitative data on the direct phytotoxic effects of pure AOH on plant cells is limited in the literature. Most studies focus on crude fungal extracts or cytotoxicity in mammalian/animal cell lines, which serve as a proxy for its general toxicity. The table below summarizes relevant quantitative findings.

| Parameter | Organism/Cell Line | Concentration | Effect | Citation |

| Production Level | A. alternata (W19 isolate) | 9.04 ppm (µg/g) | Concentration detected in fungal culture. | [6] |

| Necrosis Induction | Various Plants (e.g., Pelargonium) | 70-100% of crude extract | Necrosis observed within 4 hours. | [6] |

| EC₅₀ (Cytotoxicity) | Human Hepatocytes (HepG2) | 8 - 16 µg/mL | 50% effective concentration for cell viability loss. | [17] |

| EC₅₀ (Cytotoxicity) | Human Enterocytes (Caco-2) | ~19 µg/mL | 50% effective concentration for cell viability loss. | [17] |

| IC₅₀ (Cytotoxicity) | Porcine Intestinal Cells (IPEC-1) | 43.2 µM | 50% inhibitory concentration for cell viability. | [14] |

| Progesterone Inhibition | Porcine Granulosa Cells | 0.8 µM | Significant inhibition of P4 secretion. |

Note: Data from non-plant systems should be interpreted with caution but indicates the potent biological activity of AOH at micromolar concentrations.

Signaling Pathways and Visualizations

AOH's interaction with plant cells triggers complex signaling networks. The generation of ROS is a central event that initiates downstream defense and cell death pathways.[10]

Visualized Pathways and Workflows

Caption: AOH biosynthesis pathway encoded by the pksI gene cluster.[3]

Caption: Cellular mechanism of this compound-induced phytotoxicity.

Caption: Experimental workflow for a detached leaf bioassay.

Detailed Experimental Protocols

Pathogenicity Assessment using Detached Leaf Assay

This bioassay is a standard method to evaluate the virulence of Alternaria isolates or the phytotoxicity of their metabolites under controlled conditions.[1][8]

-

Plant Material: Grow healthy, untreated host plants (e.g., potato, tomato) for 4-6 weeks in a greenhouse.

-

Leaf Excision: Detach healthy, fully expanded leaflets from the plants.

-

Preparation: Prepare Petri dishes containing a solid medium of water agar (1.5% w/v). Place the leaflets onto the agar surface, typically with the abaxial (bottom) side facing up.

-

Inoculation:

-

For Fungal Inoculation: Prepare a spore suspension of the Alternaria strain of interest, adjusted to a concentration of 1 x 10⁴ spores/mL in sterile water. Apply a 10 µL droplet of the suspension to the center of each leaflet.[8]

-

For Toxin Application: Prepare a stock solution of purified AOH in a suitable solvent (e.g., methanol). Make serial dilutions to achieve the desired final concentrations. Apply a 10 µL droplet of each AOH solution to the leaflets. A solvent-only droplet serves as the negative control.

-

-

Wounding (Optional): For some plant species, inflicting a minor wound with a sterile needle at the inoculation site can facilitate entry and ensure more consistent results.[8][18]

-

Incubation: Seal the Petri dishes with parafilm to maintain high humidity. Incubate in a climate chamber under controlled conditions (e.g., 20°C with a 16-hour light/8-hour dark photoperiod) for 5 to 7 days.[8]

-

Data Collection: Measure the diameter of the necrotic lesions that develop around the inoculation site.

-

Analysis: Statistically compare the lesion sizes caused by different fungal strains or AOH concentrations to determine relative virulence or phytotoxicity.

Mycotoxin Extraction and Quantification from Plant Tissue

This protocol outlines a common procedure for extracting and quantifying AOH from infected plant material using High-Performance Liquid Chromatography (HPLC).

-

Sample Preparation: Collect infected plant tissue showing clear disease symptoms. Lyophilize (freeze-dry) the tissue and grind it into a fine powder.

-

Extraction:

-

Weigh approximately 5 g of the powdered sample into a centrifuge tube.

-

Add 20 mL of an extraction solvent, typically methanol (B129727) or a mixture of acetonitrile/water.[2][19]

-

Homogenize the sample thoroughly using a high-speed blender or vortex mixer for 3-5 minutes.

-

Centrifuge the mixture (e.g., at 4000 rpm for 10 minutes) to pellet the solid debris.

-

-

Cleanup (Partitioning):

-

Transfer the supernatant to a new tube.

-

For purification, a liquid-liquid partition step can be performed. For example, add chloroform (B151607) to the methanolic extract to partition the mycotoxins into the organic phase.[20]

-

Alternatively, use a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for cleanup.[21]

-

-

Evaporation and Reconstitution: Evaporate the organic solvent phase to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in a small, known volume (e.g., 1 mL) of the initial mobile phase for HPLC analysis.

-

HPLC-MS/MS Analysis:

-

Inject the reconstituted sample into an HPLC system coupled with a tandem mass spectrometer (MS/MS).[15]

-

Column: A C18 reverse-phase column is commonly used.[20]

-

Mobile Phase: A gradient of water and methanol or acetonitrile, often with a modifier like formic acid, is used for separation.

-

Detection: Use the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity, monitoring for the specific precursor-to-product ion transitions for AOH.[15]

-

Quantification: Create a calibration curve using certified AOH standards to quantify the concentration in the sample, expressed as µg/kg of plant tissue.

-

Conclusion

This compound is a significant virulence factor that plays a multifaceted role in the pathogenesis of Alternaria species. By inducing ROS production, causing extensive DNA damage, and triggering programmed cell death, AOH facilitates the breakdown of host defenses and promotes the colonization and proliferation of the fungus. Understanding these intricate molecular interactions is paramount for developing novel and targeted strategies to control the devastating diseases caused by this fungal genus. The experimental frameworks provided herein offer robust methods for researchers to further investigate the pathogenic mechanisms of AOH and to screen for potential inhibitors or resistant plant cultivars, contributing to the development of more effective disease management solutions in agriculture.

References

- 1. Isolation and Identification of Alternaria alternata from Potato Plants Affected by Leaf Spot Disease in Korea: Selection of Effective Fungicides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound as virulence and colonization factor of Alternaria alternata during plant infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. iab.kit.edu [iab.kit.edu]

- 6. Phytotoxicity effect of a highly toxic isolate of Alternaria alternata metabolites from Iran - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Alternaria Toxins: Potential Virulence Factors and Genes Related to Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. agro.au.dk [agro.au.dk]

- 9. Frontiers | Alternaria Toxins: Potential Virulence Factors and Genes Related to Pathogenesis [frontiersin.org]

- 10. Reactive oxygen species production and signal transduction in response to stress triggered by Alternaria elicitors in Brassicaceae - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Modulation of the cellular redox status by the Alternaria toxins this compound and this compound monomethyl ether - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. ijat-aatsea.com [ijat-aatsea.com]

- 14. mdpi.com [mdpi.com]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. Cytotoxic Effects of this compound, this compound Monomethyl-Ether, and Tenuazonic Acid and Their Relevant Combined Mixtures on Human Enterocytes and Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The characteristics, occurrence, and toxicological effects of this compound: a mycotoxin - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Detection of seven Alternaria toxins in edible and medicinal herbs using ultra-high performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 21. agritrop.cirad.fr [agritrop.cirad.fr]

The Cytotoxic Effects of Alternariol on Human Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alternariol (AOH), a mycotoxin produced by fungi of the Alternaria genus, is a common contaminant in fruits, vegetables, and cereals.[1] Growing evidence suggests that AOH and its derivatives possess significant cytotoxic and anti-cancer properties, making them subjects of interest in toxicology and drug development.[1][2] This technical guide provides an in-depth overview of the cytotoxic effects of this compound on various human cell lines, detailing the underlying molecular mechanisms, experimental protocols, and quantitative data to support further research and development in this area.

Data Presentation: Quantitative Cytotoxicity of this compound

The cytotoxic effects of this compound and its primary derivative, this compound monomethyl ether (AME), have been quantified across a range of human cell lines. The half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) values are summarized below, providing a comparative look at the sensitivity of different cell types to these mycotoxins.